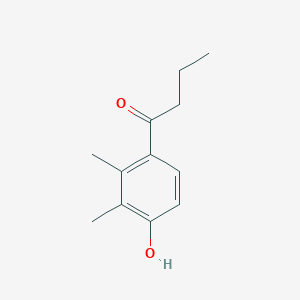
1-(4-Hydroxy-2,3-dimethylphenyl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Hydroxy-2,3-dimethylphenyl)butan-1-one is an organic compound with the molecular formula C12H16O2 and a molecular weight of 192.25 g/mol . This compound is characterized by the presence of a hydroxy group and two methyl groups attached to a phenyl ring, along with a butanone moiety. It is a white to pale yellow solid that is soluble in organic solvents such as ether and ethanol .
Preparation Methods
The synthesis of 1-(4-Hydroxy-2,3-dimethylphenyl)butan-1-one can be achieved through various methods. One common synthetic route involves the reaction of phenolic compounds with butanone under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale reactions using optimized conditions to maximize yield and purity .
Chemical Reactions Analysis
1-(4-Hydroxy-2,3-dimethylphenyl)butan-1-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The hydroxy group can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Hydroxy-2,3-dimethylphenyl)butan-1-one has a wide range of applications in scientific research:
Biology: This compound is used in studies related to enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxy-2,3-dimethylphenyl)butan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity and function. The compound’s structure allows it to participate in various biochemical reactions, affecting cellular processes and metabolic pathways .
Comparison with Similar Compounds
1-(4-Hydroxy-2,3-dimethylphenyl)butan-1-one can be compared with other similar compounds such as:
1-(4-Hydroxy-3-methoxyphenyl)butan-1-one: This compound has a methoxy group instead of a dimethyl group, leading to different chemical properties and reactivity.
1-(4-Hydroxyphenyl)butan-1-one: Lacks the additional methyl groups, resulting in a simpler structure and different applications.
1-(4-Hydroxy-2-methylphenyl)butan-1-one:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C12H16O2 |
|---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
1-(4-hydroxy-2,3-dimethylphenyl)butan-1-one |
InChI |
InChI=1S/C12H16O2/c1-4-5-12(14)10-6-7-11(13)9(3)8(10)2/h6-7,13H,4-5H2,1-3H3 |
InChI Key |
QAYJQHFVNYAJTK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=C(C(=C(C=C1)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















